Cas no 2249201-08-7 (2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone)

2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is a synthetic small molecule featuring a purine core modified with a methylamino and a prop-2-ynylpiperazine substituent. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of purinergic signaling pathways. The prop-2-ynyl group offers versatility for further functionalization via click chemistry, facilitating probe development or targeted drug design. Its balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties. The compound’s well-defined scaffold makes it a valuable intermediate for structure-activity relationship studies in oncology or neurology research. Rigorous analytical characterization ensures high purity and batch consistency for reliable experimental results.
2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone structure
2249201-08-7 structure
Product Name:2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
CAS No:2249201-08-7
MF:C15H19N7O
MW:313.357661485672
CID:6109896
PubChem ID:145876572
Update Time:2025-10-28

2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-[methyl(7H-purin-6-yl)amino]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one
    • 2249201-08-7
    • Z1191533759
    • 2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
    • EN300-26623397
    • Inchi: 1S/C15H19N7O/c1-3-4-21-5-7-22(8-6-21)12(23)9-20(2)15-13-14(17-10-16-13)18-11-19-15/h1,10-11H,4-9H2,2H3,(H,16,17,18,19)
    • InChI Key: ADIJIDRWNAWTAP-UHFFFAOYSA-N
    • SMILES: O=C(CN(C)C1=C2C(=NC=N1)N=CN2)N1CCN(CC#C)CC1

Computed Properties

  • Exact Mass: 313.16510826g/mol
  • Monoisotopic Mass: 313.16510826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 81.2Ų

2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26623397-0.05g
2-[methyl(7H-purin-6-yl)amino]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one
2249201-08-7 95.0%
0.05g
$212.0 2025-03-20

2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone Related Literature

Additional information on 2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

Research Brief on 2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone (CAS: 2249201-08-7)

Recent studies on the compound 2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone (CAS: 2249201-08-7) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique purine and piperazine scaffold, has garnered attention for its promising activity in modulating specific biological targets, particularly in oncology and neurodegenerative diseases.

One of the key findings from recent research is the compound's ability to act as a potent inhibitor of certain kinase enzymes, which play a critical role in cell signaling pathways associated with cancer progression. In vitro studies have demonstrated significant efficacy in suppressing tumor cell proliferation, with IC50 values in the nanomolar range. Additionally, the compound's propargyl group has been shown to enhance its binding affinity and selectivity towards target proteins, making it a valuable candidate for further drug development.

Another area of interest is the compound's potential application in neurodegenerative disorders. Preliminary data suggest that it may modulate neuroinflammatory pathways, offering a new avenue for treating conditions such as Alzheimer's and Parkinson's diseases. Researchers have also explored its pharmacokinetic properties, noting favorable bioavailability and metabolic stability in preclinical models.

Despite these promising results, challenges remain in optimizing the compound's safety profile and reducing off-target effects. Ongoing studies are focusing on structural modifications to improve its therapeutic index and minimize potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone represents a compelling example of how innovative chemical design can lead to breakthroughs in drug discovery. Continued research and development will be essential to fully realize its therapeutic potential and address unmet medical needs.

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